molecular formula C6H13NO B1361719 (R)-3-(Methoxymethyl)pyrrolidine CAS No. 955428-54-3

(R)-3-(Methoxymethyl)pyrrolidine

Cat. No. B1361719
CAS RN: 955428-54-3
M. Wt: 115.17 g/mol
InChI Key: GTINRJGGSAKCEO-ZCFIWIBFSA-N
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Description

“®-3-(Methoxymethyl)pyrrolidine” is a type of organic compound. It’s a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular formula for “®-3-(Methoxymethyl)pyrrolidine” is C6H13NO . It includes six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom.


Chemical Reactions Analysis

The specific chemical reactions involving “®-3-(Methoxymethyl)pyrrolidine” are not detailed in the sources I found. Pyrrolidine derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact structure and conditions .

Scientific Research Applications

  • Asymmetric Synthesis : This compound is utilized in the asymmetric synthesis of other chemical entities. For instance, its use in the asymmetric conjugate addition reaction resulted in optically active 3-substituted 2-exo-methylenecyclohexanones with high enantiomeric excess (Tamura et al., 1990).

  • Diels-Alder Reaction : It has been used in the Diels-Alder reaction for synthesizing 4-nitrocyclohexanones with high enantiomeric purity and diastereoselectivity (Enders et al., 1992).

  • Stereoselective Synthesis : Research demonstrates its application in the highly stereoselective synthesis of C2-chiral and meso nitroxides from an optically active pyrrolidine (Shibata et al., 2000).

  • Synthesis of Enantiomeric Pairs : It has been employed in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry (Yamamoto et al., 1993).

  • Chiral Auxiliaries in Chemistry : The compound serves as a chiral auxiliary in various chemical reactions, such as asymmetric alkylation of carboxamides (Kawanami et al., 1984).

  • GABA Uptake Inhibitors : Research has explored its derivatives for use as GABA uptake inhibitors, showing potential in neurological applications (Fülep et al., 2006).

  • Ring Contraction in Organic Chemistry : Studies have shown its transformation into other structures, like the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines (Tehrani et al., 2000).

  • Synthesis of Bioactive Molecules : It has been used as an intermediate in synthesizing various bioactive molecules, demonstrating its versatility in pharmaceutical applications (Kotian et al., 2005).

properties

IUPAC Name

(3R)-3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTINRJGGSAKCEO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Methoxymethyl)pyrrolidine

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